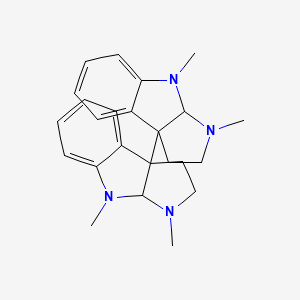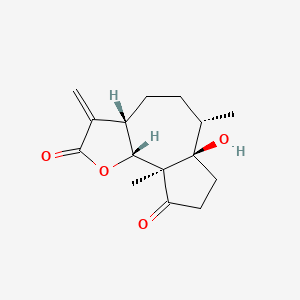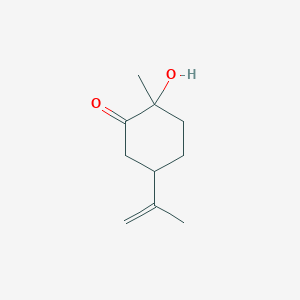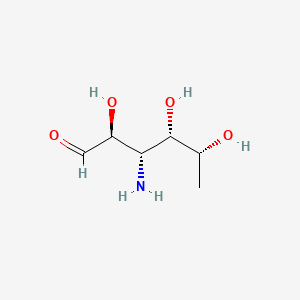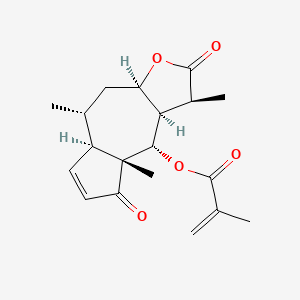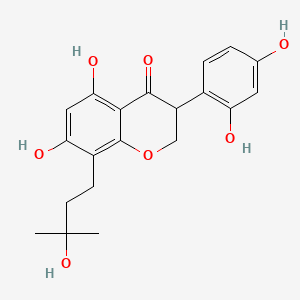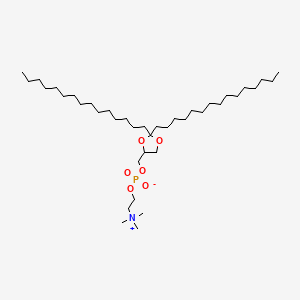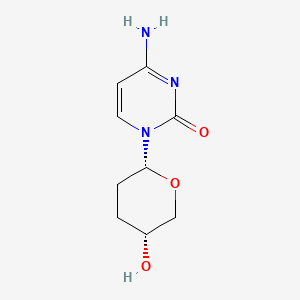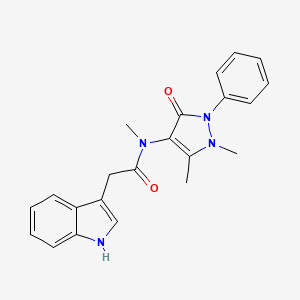
2,5-ジブロモチモキノン
説明
Dibromothymoquinone is an organic compound belonging to the class of p-benzoquinones. It is characterized by the presence of two bromine atoms, an isopropyl group, and a methyl group attached to a benzoquinone core. This compound is known for its role as an inhibitor in photosynthetic electron transport and has been widely studied for its unique properties and applications .
科学的研究の応用
Dibromothymoquinone has a wide range of applications in scientific research:
準備方法
Synthetic Routes and Reaction Conditions: Dibromothymoquinone can be synthesized through the bromination of thymoquinone. The reaction typically involves the use of bromine in an organic solvent such as chloroform or carbon tetrachloride. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of dibromothymoquinone follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: Dibromothymoquinone can undergo oxidation reactions, where it acts as an electron acceptor.
Reduction: The compound can also be reduced to form dibromothymohydroquinone under specific conditions.
Substitution: Dibromothymoquinone can participate in substitution reactions, where the bromine atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: The major product is the oxidized form of dibromothymoquinone.
Reduction: The major product is dibromothymohydroquinone.
Substitution: The major products depend on the nucleophile used in the reaction.
作用機序
Dibromothymoquinone exerts its effects by inhibiting the reduction of conventional hydrophilic electron acceptors. At low concentrations, it acts as a plastoquinone antagonist, while at higher concentrations, it intercepts electrons either before or at the site of its inhibitory activity. The compound targets the cytochrome b6-f complex in photosynthetic organisms, disrupting electron transport between photosystem II and photosystem I .
類似化合物との比較
Plastoquinone: Similar in structure and function, but lacks the bromine atoms.
Ubiquinone: Shares a similar quinone core but has different substituents.
Menadione: Another quinone compound with different substituents and biological activity.
Uniqueness: Dibromothymoquinone is unique due to its specific inhibitory action on the cytochrome b6-f complex and its ability to act as both an electron acceptor and a plastoquinone antagonist. This dual functionality makes it a valuable tool in photosynthesis research and other scientific applications .
特性
IUPAC Name |
2,5-dibromo-3-methyl-6-propan-2-ylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O2/c1-4(2)6-8(12)9(13)5(3)7(11)10(6)14/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHZELQYJPWSMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)Br)C(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60183343 | |
| Record name | Dibromothymoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60183343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29096-93-3 | |
| Record name | 2,5-Dibromo-3-methyl-6-isopropyl-p-benzoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29096-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibromothymoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029096933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibromothymoquinone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04646 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dibromothymoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60183343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dibromo-3-isopropyl-6-methylbenzoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.923 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBROMOTHYMOQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BY5UFN2U6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Dibromothymoquinone primarily targets the plastoquinone (PQ) binding site in the photosynthetic electron transport chain, specifically acting as a plastoquinone antagonist. [, , ]
A: DBMIB competitively inhibits the re-oxidation of reduced plastoquinone, effectively interrupting electron flow between Photosystem II (PSII) and Photosystem I (PSI). [, , ] This inhibition leads to a blockage in the transfer of electrons from water to NADP+, ultimately hindering NADPH and ATP formation. [, , , ]
A: Yes, Dibromothymoquinone's effects differ. While non-cyclic electron flow, crucial for both photosystems, shows an obligatory dependence on plastoquinone and is thus highly susceptible to DBMIB inhibition, cyclic systems may or may not utilize plastoquinone. [, ] For instance, menadione-catalyzed cyclic photophosphorylation is inhibited by DBMIB, whereas the phenazine methosulfate (PMS)-catalyzed system remains unaffected. [, ]
ANone: Yes, the inhibitory effects of DBMIB can be reversed by several means:
- Plastoquinone: The inhibition can be competitively reversed by adding excess plastoquinone, highlighting the competitive nature of DBMIB binding. [, ]
- Thiol Compounds: Compounds like dithiothreitol (DTT) can reverse DBMIB inhibition, likely by reducing DBMIB to its less active hydroquinone form. [, ]
- Phenylenediamines: Certain phenylenediamines, acting as electron donors to PSI, can bypass the DBMIB inhibition site and restore electron flow, particularly in NADP reduction. []
ANone: The molecular formula is C12H12Br2O2, and the molecular weight is 356.04 g/mol.
A: Yes, spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy, particularly 1H-NMR and 13C-NMR, have been used to elucidate the structure of DBMIB and its photoproducts. []
A: DBMIB can undergo photoreduction upon irradiation in ethanolic solutions. This leads to the formation of a hydroquinone species that is chemically distinct from DBMIB and capable of directly reducing cytochrome c in aqueous solutions. [] The photoreduced species is unstable in aqueous media and undergoes autoxidation. []
A: Researchers should use fresh DBMIB solutions and store stock solutions in the dark to minimize photodegradation. Control experiments without illumination are essential to rule out artifacts from DBMIB photoproducts. [, ]
A: While primarily known as an inhibitor, at higher concentrations, DBMIB can function as an electron acceptor, intercepting electrons before or at its inhibitory site within the photosynthetic electron transport chain. []
A: While the provided abstracts do not mention specific computational studies on DBMIB, its interaction with KaiA protein, involved in the cyanobacterial circadian clock, has been investigated using X-ray crystallography. [] This study revealed that DBMIB binding to KaiA dimer may induce conformational changes that affect its interaction with other clock proteins. []
A: While specific SAR studies weren't detailed in the provided abstracts, research indicates that the inhibitory effects are closely linked to the dibromothymoquinone structure. For instance, the photoreduced form of DBMIB exhibits inhibitory properties comparable to the non-irradiated form, albeit with some differences in its interaction with specific components of the electron transport chain. []
ANone: Yes, several compounds share similar inhibitory patterns with DBMIB. These include:
- Bromonitrothymol and Ioxynil: These phenolic inhibitors target the same functional site as DBMIB and other herbicides like DCMU and metribuzin, as evidenced by displacement studies using labeled metribuzin. []
- Dinitrophenylether derivatives: Similar to DBMIB, these compounds inhibit electron flow by affecting plastoquinone reduction without directly impacting individual photosystems. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


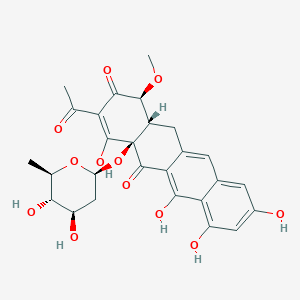
![3-[(4-chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B1206523.png)
![2,6-Bis(2-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone](/img/structure/B1206524.png)
